(E)-3-Styrylpyridazine is a compound that belongs to the class of styrylpyridazines, which are characterized by a vinyl group attached to a pyridazine ring. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of imaging agents for diseases such as Alzheimer's. The structural uniqueness of (E)-3-styrylpyridazine allows it to participate in various chemical reactions, making it a subject of extensive research.
(E)-3-Styrylpyridazine can be classified under organic compounds, specifically within the category of heterocyclic compounds due to its pyridazine ring structure. It is also categorized as an unsaturated compound because of the presence of a double bond in its styryl group. The synthesis and biological evaluation of derivatives of this compound have been explored in various studies, particularly focusing on its potential as a radiolabeled imaging agent for neurological disorders .
The synthesis of (E)-3-styrylpyridazine involves several methods, primarily focusing on the formation of the styryl group through condensation reactions. One common method includes the reaction between pyridazine derivatives and aldehydes or ketones under acidic or basic conditions, which facilitates the formation of the double bond characteristic of styryl compounds.
(E)-3-Styrylpyridazine can undergo several chemical reactions:
The mechanism of action for (E)-3-styrylpyridazine derivatives, particularly in biological contexts, often involves interactions with amyloid plaques associated with Alzheimer's disease. These compounds are designed to bind specifically to beta-amyloid fibrils, facilitating their visualization through imaging techniques like PET scans.
The physical properties of (E)-3-styrylpyridazine include:
Chemical properties include:
(E)-3-Styrylpyridazine has several notable applications:
The design of (E)-3-Styrylpyridazine originates from targeted bioisosteric replacement strategies applied to the stilbene scaffold, a structural motif present in known amyloid-β (Aβ) binding compounds. Stilbene derivatives exhibit moderate affinity for Aβ aggregates but suffer from poor blood-brain barrier (BBB) penetration due to excessive lipophilicity and susceptibility to metabolic oxidation. Pyridazine, a nitrogen-containing heterocycle, replaces one phenyl ring of stilbene, introducing a dipole moment (4.8 Debye) and reducing octanol-water partition coefficients (logP) by 1.5–2.0 units compared to non-heterocyclic analogs [1] [6]. This substitution maintains molecular planarity essential for π-π stacking with Aβ fibrils while enhancing water solubility. Crucially, the meta-positioning of the nitrogen atom in pyridazine preserves the optimal interatomic distance (7.2 Å) between hydrophobic pharmacophores required for Aβ binding, as confirmed by molecular docking studies [2].
Table 1: Physicochemical Properties of Stilbene vs. Pyridazine Bioisosteres
Compound | logP | Topological PSA (Ų) | Dipole Moment (Debye) | Aβ Binding Affinity (Kd, μM) |
---|---|---|---|---|
(E)-Stilbene | 4.2 | 0 | 0 | 12.4 ± 1.3 |
(E)-3-Styrylpyridine | 2.8 | 12.5 | 2.3 | 8.7 ± 0.9 |
(E)-3-Styrylpyridazine | 1.9 | 24.3 | 4.8 | 5.2 ± 0.6 |
BBB permeability of (E)-3-Styrylpyridazine was predicted using quantitative structure-activity relationship (QSAR) models incorporating three key descriptors: logarithm of distribution coefficient (logD), van der Waals surface area of basic atoms (VWSAbasic), and polar surface area (PSA). The compound exhibits logD₇.₄ = 1.2, VWSAbasic = 45 Ų, and PSA = 24.3 Ų, values within optimal ranges for CNS penetration (logD < 2.5, PSA < 70 Ų) [10]. Machine learning models (decision tree induction) trained on rat permeability-surface area (logPS) data predicted a logPS value of −1.85 for the compound, classifying it as BBB-permeable (logPS ≥ −2) with 90% confidence [1] [6]. Immobilized artificial membrane (IAM) chromatography, which simulates passive diffusion through endothelial cells, yielded a retention factor (logk_IAM) of 0.82, correlating strongly with in vivo logBB (R² = 0.85) [10]. Molecular dynamics simulations revealed rapid partitioning into lipid bilayers (t = 15 ns), with preferential localization near phospholipid headgroups due to the pyridazine dipole.
Table 2: BBB Permeability Predictors for (E)-3-Styrylpyridazine
Model Type | Key Descriptors | Predicted Value | Interpretation |
---|---|---|---|
QSAR (MLR) | logD = 1.2; VWSA_basic = 45 Ų; PSA = 24.3 Ų | logBB = 0.18 | High brain uptake |
Decision Tree | aLogP = 1.9; H-bond acceptors = 4; Molecular weight = 182.2 Da | CNSp+ (90% CCR) | BBB permeable |
IAM Chromatography | logk_IAM = 0.82 | logBB = 0.21 | Passive diffusion favored |
The pyridazine nitrogen atoms significantly enhance Aβ affinity through dual electronic mechanisms: (1) dipole-induced polarization of Aβ aromatic residues (Phe19, Tyr10), strengthening π-π interactions by 3.8 kcal/mol compared to stilbene, and (2) hydrogen-bond formation with backbone amides of Lys16 and Glu22. Density functional theory (DFT) calculations at the B3LYP/6-31G** level show a 25% increase in molecular electrostatic potential (MEP) at the pyridazine ring (max +42.7 kcal/mol) versus phenyl (+34.1 kcal/mol) [7]. This facilitates charge-transfer interactions with Aβ’s electron-deficient regions. Fluorescence binding assays confirm a Kd = 5.2 μM for Aβ42 fibrils, 2.4-fold lower than stilbene analogs. Thermodynamic analysis (ΔG = −7.1 kcal/mol; ΔH = −5.3 kcal/mol) indicates enthalpy-driven binding, consistent with electronic complementarity dominating the interaction [9].
The (E)-isomer configuration is critical for maintaining a planar conformation essential for optimal insertion into Aβ hydrophobic grooves. Molecular dynamics simulations (200 ns) show the (E)-isomer adopts a nearly coplanar structure (dihedral angle = 178.5° ± 2.1°) with minimal deviation, while the (Z)-isomer samples non-planar conformations (dihedral = 65.3° ± 18.7°) incompatible with Aβ binding [7]. Cysteine cross-linking studies in protein-mimetic environments demonstrate that the (E)-isomer stabilizes the target-engaged conformation 8-fold longer than the (Z)-isomer (residence time τ = 28 min vs. 3.5 min), due to reduced steric clash with Aβ Val18 and Ile31 side chains . Free energy landscapes computed via metadynamics reveal a 3.2 kcal/mol stability advantage for the (E)-configuration when bound to Aβ, explaining its 10-fold higher inhibitory potency in thioflavin-T displacement assays (IC₅₀ = 3.7 μM vs. 38 μM for (Z)-isomer) [7].
Table 3: Conformational Parameters of (E)- vs. (Z)-3-Styrylpyridazine
Parameter | (E)-Isomer | (Z)-Isomer | Significance |
---|---|---|---|
Dihedral Angle (°) | 178.5 ± 2.1 | 65.3 ± 18.7 | Planarity for Aβ binding |
Residence Time on Aβ (min) | 28.0 | 3.5 | Complex stability |
Binding Free Energy (kcal/mol) | −7.1 | −5.9 | Affinity enhancement |
Thioflavin-T IC₅₀ (μM) | 3.7 | 38 | Inhibitory potency |
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